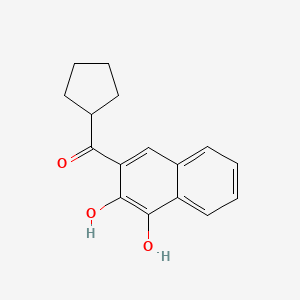
Cyclopentyl(3,4-dihydroxynaphthalen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl(3,4-dihydroxynaphthalen-2-yl)methanone is an organic compound characterized by a cyclopentyl group attached to a naphthalene ring with two hydroxyl groups at positions 3 and 4, and a methanone group at position 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl(3,4-dihydroxynaphthalen-2-yl)methanone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of naphthalene derivatives followed by cyclopentylation and hydroxylation. The reaction conditions often require the use of strong acids like AlCl3 as a catalyst and solvents such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentyl(3,4-dihydroxynaphthalen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The methanone group can be reduced to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of cyclopentyl(3,4-dihydroxynaphthalen-2-yl)methanol.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
Cyclopentyl(3,4-dihydroxynaphthalen-2-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical sensors.
Mécanisme D'action
The mechanism of action of Cyclopentyl(3,4-dihydroxynaphthalen-2-yl)methanone involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways. The compound may inhibit certain enzymes or modulate signaling pathways, contributing to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopentyl(3,4-dihydroxynaphthalen-1-yl)methanone
- Cyclopentyl(3,4-dihydroxyphenyl)methanone
- Cyclopentyl(3,4-dihydroxybenzyl)methanone
Uniqueness
Cyclopentyl(3,4-dihydroxynaphthalen-2-yl)methanone is unique due to the specific positioning of the hydroxyl groups on the naphthalene ring and the presence of the cyclopentyl group. This structural arrangement imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
65363-46-4 |
|---|---|
Formule moléculaire |
C16H16O3 |
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
cyclopentyl-(3,4-dihydroxynaphthalen-2-yl)methanone |
InChI |
InChI=1S/C16H16O3/c17-14(10-5-1-2-6-10)13-9-11-7-3-4-8-12(11)15(18)16(13)19/h3-4,7-10,18-19H,1-2,5-6H2 |
Clé InChI |
HOCPTTYTZGWRLQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C(=O)C2=CC3=CC=CC=C3C(=C2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Z)-(1-Amino-2,2,2-trichloroethylidene)amino]-3-phenoxypropan-2-yl acetate](/img/structure/B14470584.png)
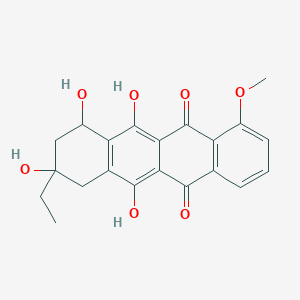

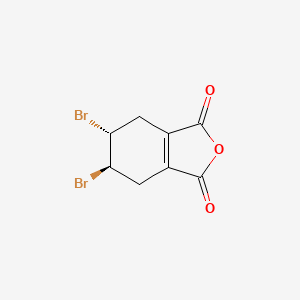
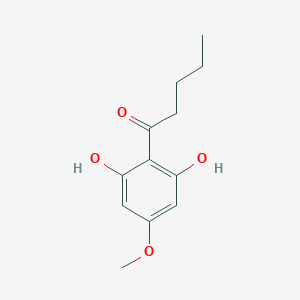
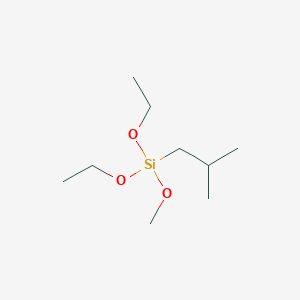

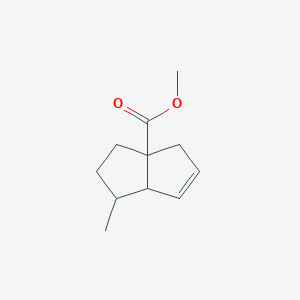
![Phenol, 3-[1-methyl-2-(triethoxysilyl)ethoxy]-](/img/structure/B14470618.png)
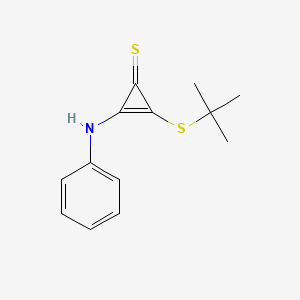
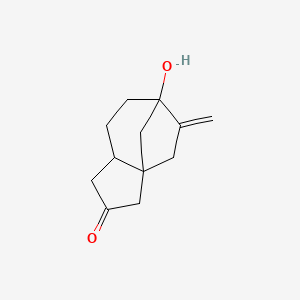
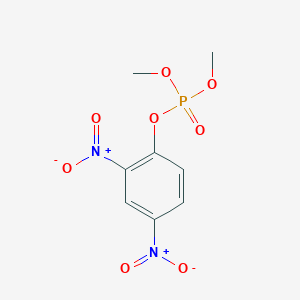
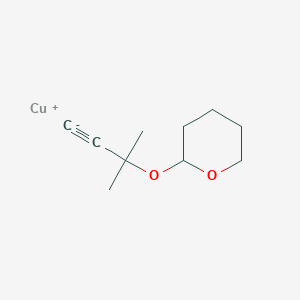
![Benzamide, N-[4-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]phenyl]-](/img/structure/B14470671.png)
